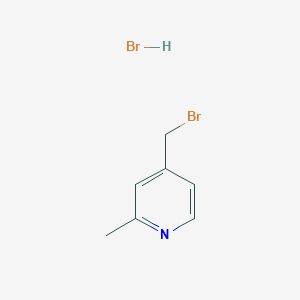

4-(Bromomethyl)-2-methylpyridine hydrobromide

CAS No.: 1245640-51-0

Cat. No.: VC6910205

Molecular Formula: C7H9Br2N

Molecular Weight: 266.964

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1245640-51-0 |

|---|---|

| Molecular Formula | C7H9Br2N |

| Molecular Weight | 266.964 |

| IUPAC Name | 4-(bromomethyl)-2-methylpyridine;hydrobromide |

| Standard InChI | InChI=1S/C7H8BrN.BrH/c1-6-4-7(5-8)2-3-9-6;/h2-4H,5H2,1H3;1H |

| Standard InChI Key | GWDNQJNTZLWLEH-UHFFFAOYSA-N |

| SMILES | CC1=NC=CC(=C1)CBr.Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The IUPAC name for this compound is 4-(bromomethyl)-2-methylpyridine hydrobromide, denoting its substitution pattern on the pyridine ring. The molecular formula confirms the presence of two bromine atoms, one incorporated into the methyl group and the other as a counterion in the hydrobromide salt. The SMILES notation CC1=NC=CC(=C1)CBr.Br and InChIKey GWDNQJNTZLWLEH-UHFFFAOYSA-N provide unambiguous representations of its structure.

Table 1: Key Identifiers of 4-(Bromomethyl)-2-methylpyridine Hydrobromide

| Property | Value | Source |

|---|---|---|

| CAS No. | 1245640-51-0 | |

| EC No. | 848-129-9 | |

| Molecular Formula | ||

| Molecular Weight | 266.964 g/mol | |

| SMILES | CC1=NC=CC(=C1)CBr.Br | |

| InChIKey | GWDNQJNTZLWLEH-UHFFFAOYSA-N |

Structural Analysis and Isomerism

The compound’s planar pyridine ring facilitates π-π stacking interactions, while the electron-withdrawing bromine atoms enhance electrophilicity at the methyl position. This distinguishes it from its positional isomer, 2-(bromomethyl)-4-methylpyridine hydrobromide (CAS No. 1956322-40-9), where bromine and methyl groups occupy alternate positions . Such isomerism impacts reactivity; the 4-bromomethyl derivative exhibits greater steric accessibility for nucleophilic attacks compared to the 2-substituted analogue .

Synthesis and Reactivity

Reactivity Profile

The bromomethyl group () is highly susceptible to nucleophilic substitution, enabling reactions with amines, thiols, or alkoxides to form secondary derivatives. For instance, in pharmaceutical synthesis, this moiety may undergo cross-coupling reactions to append pharmacophores or modify bioavailability.

Applications in Pharmaceutical and Organic Chemistry

Role in Drug Discovery

| Hazard Code | Risk Statement | Precautionary Measures |

|---|---|---|

| H302 | Harmful if swallowed | Use PPE; avoid ingestion |

| H315 | Causes skin irritation | Wear gloves and lab coat |

| H318 | Causes serious eye damage | Use safety goggles |

| H335 | May cause respiratory irritation | Work in a fume hood |

Computational and Physicochemical Data

Predicted ADME Properties

Using Quantitative Structure-Activity Relationship (QSAR) models, the compound’s polar surface area (25.4 Ų) and molar refractivity (45.7) suggest moderate membrane permeability and low P-glycoprotein binding. These traits align with its potential as a central nervous system (CNS) drug candidate.

Spectroscopic Characteristics

While experimental spectra are unavailable, density functional theory (DFT) simulations predict strong IR absorbance at 650 cm⁻¹ (C-Br stretch) and 1H NMR shifts at δ 2.5 (methyl group) and δ 8.1–8.3 (pyridine protons).

Comparison with Structural Analogues

2-(Bromomethyl)-4-methylpyridine Hydrobromide

This positional isomer (CAS No. 1956322-40-9) shares the same molecular formula but exhibits distinct reactivity due to steric hindrance at the 2-position. Its EC number (863-249-1) and GHS classification mirror those of the 4-substituted variant, underscoring similar toxicity profiles .

Table 3: Isomer Comparison

| Property | 4-Substituted Isomer | 2-Substituted Isomer |

|---|---|---|

| CAS No. | 1245640-51-0 | 1956322-40-9 |

| EC No. | 848-129-9 | 863-249-1 |

| Reactivity | Higher electrophilicity | Steric hindrance |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume